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Compound of Interest

Compound Name: Ipratropium bromide

Cat. No.: B1672106 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicology and safety

profile of ipratropium bromide, a quaternary ammonium anticholinergic agent widely used as

a bronchodilator for the management of chronic obstructive pulmonary disease (COPD). The

information presented is collated from a thorough review of publicly available preclinical study

data, including regulatory submissions and scientific literature.

Executive Summary
Ipratropium bromide has been extensively evaluated in a battery of nonclinical toxicology

studies designed to assess its safety profile. These studies, conducted in various animal

models, have demonstrated a low order of acute toxicity and no significant findings in long-term

toxicity, reproductive toxicity, genetic toxicology, or carcinogenicity studies at clinically relevant

doses. The observed effects at high dose levels are generally attributable to the

pharmacological action of the drug as a muscarinic antagonist.

Mechanism of Action
Ipratropium bromide is a non-selective competitive antagonist of acetylcholine at muscarinic

receptors (M1, M2, and M3). In the airways, acetylcholine is released from parasympathetic

nerve endings and binds to M3 muscarinic receptors on bronchial smooth muscle, leading to

bronchoconstriction. Ipratropium bromide blocks this interaction, thereby inhibiting the

increase of intracellular cyclic guanosine monophosphate (cGMP), which is a key second
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messenger in the contractile pathway of smooth muscle.[1][2][3][4] This action results in

bronchodilation and a reduction in mucus secretion.
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Mechanism of action of ipratropium bromide.

Acute Toxicity
Single-dose toxicity studies have been conducted in several species via various routes of

administration. Ipratropium bromide exhibits a low order of acute toxicity. The high doses

required to elicit mortality indicate a wide therapeutic index.

Table 1: Acute Toxicity of Ipratropium Bromide

Species
Route of
Administration

LD50 (mg/kg) Reference

Mouse Oral > 1000 [5]

Rat Oral ~1700 [5]

Dog Oral > 400 [5]

Experimental Protocols: Acute Oral Toxicity (General)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://fda.report/DailyMed/001e3b1c-b7c1-44aa-b812-e78dbf4f3069
https://pmc.ncbi.nlm.nih.gov/articles/PMC1479816/
https://www.ncbi.nlm.nih.gov/books/NBK544261/
https://en.wikipedia.org/wiki/Ipratropium_bromide
https://www.benchchem.com/product/b1672106?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672106?utm_src=pdf-body
https://www.benchchem.com/product/b1672106?utm_src=pdf-body
https://www.benchchem.com/product/b1672106?utm_src=pdf-body
https://www.pharmascience.com/wp-content/uploads/2023/07/pms-IPRATROPIUM-pm-en-live-2021-06-21.pdf
https://www.pharmascience.com/wp-content/uploads/2023/07/pms-IPRATROPIUM-pm-en-live-2021-06-21.pdf
https://www.pharmascience.com/wp-content/uploads/2023/07/pms-IPRATROPIUM-pm-en-live-2021-06-21.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A standardized acute oral toxicity study, such as one following OECD Guideline 423, is

generally performed.[6][7]

Test System: Typically, young adult, healthy, nulliparous, and non-pregnant female rats (e.g.,

Sprague-Dawley or Wistar strain) are used.

Housing and Feeding: Animals are housed in environmentally controlled conditions with a

12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with

fasting overnight prior to dosing.

Dose Administration: The test substance is administered as a single oral gavage dose. The

volume administered is based on the animal's body weight.

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, and respiratory, circulatory, autonomic, and central nervous systems), and

changes in body weight at specified intervals for up to 14 days post-dose.

Pathology: A gross necropsy is performed on all animals at the end of the observation

period.

Repeated-Dose Toxicity
Repeated-dose toxicity studies of ipratropium bromide have been conducted in both rodents

and non-rodents for durations up to 52 weeks. These studies have not revealed any

unexpected target organ toxicity. The observed effects at high doses, such as mydriasis and

increased heart rate, are consistent with the anticholinergic properties of the drug.

Table 2: Summary of Repeated-Dose Toxicity Studies
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Species Route Duration

NOAEL (No-
Observed-
Adverse-
Effect
Level)

Key
Findings

Reference

Rat Inhalation 13 weeks
Not explicitly

stated

Target organs

included

respiratory

tract,

gastrointestin

al tract,

secretory

glands, eye,

heart, and

urinary

bladder.

[8]

Dog Inhalation 13 weeks
Not explicitly

stated

Tachycardia,

dry mouth

and nose,

pupil dilation,

and

inflammation

in the

respiratory

tract at high

doses.

[8]

Dog Inhalation 52 weeks
0.004

mg/kg/day

Findings

consistent

with

anticholinergi

c effects.

[8]

Experimental Protocols: Subchronic Inhalation Toxicity
(General)
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A representative subchronic inhalation toxicity study design is outlined below.
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General workflow for a subchronic inhalation toxicity study.

Test System: Typically, rats and/or dogs are used.

Dose Groups: At least three dose levels (low, mid, high) and a control group (vehicle or air)

are included.
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Administration: The test substance is administered via nose-only or whole-body inhalation for

a specified duration each day.

In-Life Evaluations: Regular observations for clinical signs of toxicity, measurements of body

weight and food consumption, ophthalmological examinations, and periodic collection of

blood and urine for hematology and clinical chemistry analysis.

Terminal Evaluations: At the end of the study, a full necropsy is performed, organ weights are

recorded, and a comprehensive set of tissues is collected for histopathological examination.

Reproductive and Developmental Toxicity
Reproductive and developmental toxicology studies have been conducted in rats and rabbits.

These studies did not reveal any evidence of teratogenic effects. Embryotoxicity, observed as

increased resorption, was only noted at very high oral doses in rats, which are not considered

relevant to human therapeutic use.[9]

Table 3: Reproductive and Developmental Toxicity of Ipratropium Bromide

Study Type Species Route Key Findings Reference

Fertility and Early

Embryonic

Development

Rat Oral

Decreased

conception and

increased

resorptions at 90

mg/kg. No

effects at 50

mg/kg.

[1]

Embryo-Fetal

Development
Rat, Rabbit Inhalation

No evidence of

teratogenic

effects.

[9]

Prenatal and

Postnatal

Development

Rat Oral

No evidence of

impaired

perinatal survival

or postnatal

development.

[9]
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Experimental Protocols: Embryo-Fetal Developmental
Toxicity (OECD 414)
This type of study is designed to assess the potential adverse effects on the pregnant female

and the developing embryo and fetus following exposure to the test substance during

gestation.[10][11]

Test System: Pregnant rats or rabbits are typically used.

Dosing Period: The test substance is administered daily during the period of organogenesis.

Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and

food consumption are recorded.

Fetal Evaluations: Near term, the dams are euthanized, and the uterus is examined for the

number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are

weighed and examined for external, visceral, and skeletal abnormalities.

Genetic Toxicology
Ipratropium bromide has been evaluated in a standard battery of in vitro and in vivo genetic

toxicology assays and was found to be non-mutagenic and non-clastogenic.[1]

Table 4: Genetic Toxicology of Ipratropium Bromide

Assay Test System Result Reference

Bacterial Reverse

Mutation Assay (Ames

Test)

Salmonella

typhimurium
Negative [1]

Mouse Micronucleus

Assay
In vivo (mouse) Negative [1]

Mouse Dominant

Lethal Test
In vivo (mouse) Negative [1]
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Experimental Protocols: Bacterial Reverse Mutation
Assay (Ames Test - OECD 471)
This in vitro assay is used to detect gene mutations.

Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-

dependent strains of Escherichia coli.

Methodology: Bacteria are exposed to the test substance with and without an exogenous

metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have

mutated to regain the ability to synthesize the required amino acid) is counted and compared

to the control.

Carcinogenicity
Long-term carcinogenicity studies of ipratropium bromide have been conducted in rats and

mice. These studies did not demonstrate any carcinogenic potential.

Table 5: Carcinogenicity of Ipratropium Bromide

Species Duration Route Key Findings Reference

Rat 2 years Oral

No evidence of

carcinogenic

activity.

[12]

Mouse 2 years Oral

No evidence of

carcinogenic

activity.

[12]

Experimental Protocols: Carcinogenicity Bioassay
(General)
Carcinogenicity studies are typically long-term studies designed to assess the tumorigenic

potential of a substance.[13][14]

Test System: Rats and mice are commonly used.
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Duration: The study duration is typically the majority of the animal's lifespan (e.g., 2 years for

rodents).

Dose Selection: Dose levels are selected based on data from shorter-term toxicity studies,

with the high dose intended to be a maximum tolerated dose (MTD).

Observations: Animals are monitored for clinical signs, body weight changes, and the

development of palpable masses throughout the study.

Pathology: A complete histopathological examination of all organs and tissues from all

animals is conducted at the end of the study.

Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable

pharmacodynamic effects of a substance on vital physiological functions.[15][16] The core

battery of safety pharmacology studies includes assessments of the cardiovascular, respiratory,

and central nervous systems.[17][18] Preclinical data for ipratropium bromide indicate no

special hazards based on conventional safety pharmacology studies.[19] The observed

cardiovascular effects at high doses, such as tachycardia, are consistent with its anticholinergic

mechanism.

Conclusion
The comprehensive preclinical toxicology and safety pharmacology data for ipratropium
bromide demonstrate a favorable safety profile. The low acute toxicity, lack of target organ

toxicity in repeated-dose studies at clinically relevant exposures, and negative findings in

genotoxicity, reproductive toxicity, and carcinogenicity studies support its safe use in the

intended patient population. The observed adverse effects at supratherapeutic doses are

predictable extensions of the drug's intended pharmacology as a muscarinic antagonist.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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